molecular formula C12H15ClFN B1447961 4-(4-Fluorophenyl)cyclohex-3-en-1-amine hydrochloride CAS No. 36716-85-5

4-(4-Fluorophenyl)cyclohex-3-en-1-amine hydrochloride

Cat. No.: B1447961
CAS No.: 36716-85-5
M. Wt: 227.7 g/mol
InChI Key: XPJXNJFZUNTLGX-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic nomenclature of 4-(4-Fluorophenyl)cyclohex-3-en-1-amine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex polycyclic aromatic compounds. The preferred International Union of Pure and Applied Chemistry name for this compound is 4'-fluoro-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-amine hydrochloride, which accurately reflects the biphenyl-like connectivity between the fluorophenyl and cyclohexenyl moieties. This nomenclature system emphasizes the tetrahydrobiphenyl core structure while clearly indicating the position of the fluorine substituent and the amine functional group.

The Chemical Abstracts Service registry system assigns distinct identification numbers for different forms of this compound, reflecting the importance of precise molecular specification in chemical databases. The free base form of 4-(4-Fluorophenyl)cyclohex-3-en-1-amine carries Chemical Abstracts Service number 764586-33-6, while the hydrochloride salt form is registered under Chemical Abstracts Service number 36716-85-5. This dual registration system acknowledges the significant differences in physical properties, stability, and biological activity between the neutral amine and its protonated salt form.

Molecular formula analysis reveals the structural composition differences between these forms. The free base possesses the molecular formula C₁₂H₁₄FN with a molecular weight of 191.24 grams per mole, while the hydrochloride salt exhibits the formula C₁₂H₁₅ClFN with a corresponding molecular weight of 227.71 grams per mole. The addition of the hydrochloride unit contributes 36.47 grams per mole to the total molecular weight, representing approximately 16% of the salt's total mass.

Property Free Base Hydrochloride Salt
Chemical Abstracts Service Number 764586-33-6 36716-85-5
Molecular Formula C₁₂H₁₄FN C₁₂H₁₅ClFN
Molecular Weight 191.24 g/mol 227.71 g/mol
International Union of Pure and Applied Chemistry Name 4-(4-fluorophenyl)cyclohex-3-en-1-amine 4'-fluoro-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-amine hydrochloride

Properties

IUPAC Name

4-(4-fluorophenyl)cyclohex-3-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN.ClH/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;/h1-3,5-6,12H,4,7-8,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJXNJFZUNTLGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCC1N)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-Fluorophenyl)cyclohex-3-en-1-amine hydrochloride is an organic compound notable for its unique structural features, including a cyclohexene ring with a fluorinated phenyl group and an amine functionality. Its molecular formula is C13H16ClFN, and it has a molecular weight of approximately 227.71 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems and as an enzyme inhibitor.

The presence of the fluorine atom in the phenyl group enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes. This property is crucial for its effectiveness as a pharmacological agent. The double bond in the cyclohexene ring contributes to its reactivity, potentially influencing its interactions with biological targets.

The mechanism by which 4-(4-Fluorophenyl)cyclohex-3-en-1-amine hydrochloride exerts its biological effects involves interactions with specific molecular targets, such as enzymes and receptors. Preliminary research indicates that this compound may modulate neurotransmitter systems or inhibit enzymes involved in metabolic pathways.

Antidepressant Potential

Research suggests that compounds with similar structures exhibit antidepressant properties, indicating that 4-(4-Fluorophenyl)cyclohex-3-en-1-amine may also hold therapeutic potential in treating mood disorders.

Enzyme Inhibition

Studies have shown that this compound may interact with various enzymes, potentially leading to inhibition of their activity. Such interactions could elucidate its pharmacological effects and guide further drug development efforts.

Comparative Analysis with Similar Compounds

The uniqueness of 4-(4-Fluorophenyl)cyclohex-3-en-1-amine lies in its combination of structural features. Below is a comparison table highlighting the differences between this compound and structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-(Trifluoromethyl)cyclohexanoneContains a carbonyl group instead of an amineExhibits different reactivity due to carbonyl presence
4-(Trifluoromethyl)cyclohexanolContains a hydroxyl group instead of an amineHydroxyl group alters solubility and reactivity
4-(Trifluoromethyl)cyclohexaneLacks double bond and amine functionalityMore saturated structure reduces reactivity

Case Studies

Several studies have explored the biological activity of compounds related to 4-(4-Fluorophenyl)cyclohex-3-en-1-amine:

  • Antimicrobial Activity : Research has indicated that derivatives of this compound demonstrate varying degrees of antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus, while showing limited efficacy against Gram-negative strains .
  • CYP450 Interactions : The metabolism of this compound may involve cytochrome P450 enzymes, which are crucial for drug metabolism and can influence the pharmacokinetics and pharmacodynamics of therapeutic agents .
  • Neurotransmitter Modulation : Compounds structurally related to 4-(4-Fluorophenyl)cyclohex-3-en-1-amine have been studied for their effects on neurotransmitter systems, suggesting potential applications in neuropharmacology .

Scientific Research Applications

Chemistry

  • Building Block in Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its ability to participate in various chemical reactions makes it valuable for creating novel compounds with specific properties.
Reaction TypeDescription
OxidationConverts to ketones or other derivatives using agents like potassium permanganate.
ReductionProduces saturated analogs using lithium aluminum hydride or sodium borohydride.
SubstitutionForms various derivatives through reactions with alkyl halides or acyl chlorides.

Biology

  • Biological Activity : Research indicates that 4-(4-Fluorophenyl)cyclohex-3-en-1-amine hydrochloride exhibits potential biological activity. It is studied for interactions with biological targets, suggesting possible roles in pharmacology and biochemistry .

Medicine

  • Therapeutic Applications : The compound is under investigation for its potential use in drug development. Its structural features may contribute to desirable pharmacological properties, making it a candidate for antidepressant formulations and other therapeutic agents .

Industry

  • Material Development : In industrial applications, this compound is utilized in developing new materials and chemical processes, particularly those requiring specific chemical reactivity or stability due to the fluorine atom's influence on its properties .

Case Studies

Several studies have highlighted the applications of 4-(4-Fluorophenyl)cyclohex-3-en-1-amine hydrochloride in drug synthesis:

  • Antidepressant Synthesis : A review focused on metal-catalyzed reactions emphasized the use of this compound as a precursor in synthesizing antidepressants through various catalytic processes .
  • Novel Compound Development : Research has shown that derivatives of this compound can be synthesized to yield molecules with enhanced biological activity, furthering its application in medicinal chemistry .

Comparison with Similar Compounds

4-(1H-Indol-3-yl)cyclohex-3-en-1-amine Analogues

These analogues replace the 4-fluorophenyl group with a 1H-indol-3-yl moiety. Studies indicate that such modifications enhance histone deacetylase (HDAC) inhibitory activity, likely due to the indole group’s ability to interact with hydrophobic enzyme pockets. In contrast, the fluorophenyl group in the target compound may prioritize different binding interactions, though its biological activity remains uncharacterized.

Ethyl 2-Amino-6-(4-Bromophenyl)-4-(4-Fluorophenyl)cyclohexa-1,3-diene-1-carboxylate

This compound (CAS: unreported) shares the 4-fluorophenyl substituent but incorporates a bromophenyl group and an ester-functionalized cyclohexadiene ring. X-ray crystallography reveals a distorted screw-boat conformation, with dihedral angles of 76–81° between aromatic rings, suggesting steric hindrance that could limit bioavailability. The target compound’s simpler cyclohexene scaffold may offer improved conformational flexibility .

Fluorophenyl-Containing Amines with Heterocyclic Cores

1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine Hydrochloride

This compound (CAS: 1909320-30-4) features a cyclopentapyrazole core instead of cyclohexene. With a molecular weight of 253.7 g/mol, it is marketed as a versatile building block for drug discovery, particularly for central nervous system (CNS) targets. Its fused bicyclic structure enhances metabolic stability compared to the monocyclic target compound .

4-[(4-Fluorophenyl)sulfonyl]cyclohexan-1-amine Hydrochloride

Such modifications are often leveraged to improve pharmacokinetic profiles, though this compound’s specific applications are undocumented .

Pharmacologically Active Fluorophenyl Derivatives

Paroxetine Hydrochloride

Paroxetine (CAS: 78246-49-8) is a piperidine-based selective serotonin reuptake inhibitor (SSRI) with a 4-fluorophenyl group. Its molecular weight (365.83 g/mol) and complex heterocyclic structure contribute to high receptor affinity, underscoring the importance of fluorophenyl motifs in CNS drug design. Unlike the target compound, paroxetine’s benzodioxol and piperidine groups are critical for its antidepressant activity .

Pruvanserin Hydrochloride

Pruvanserin (CAS: 443144-27-2) combines a 4-fluorophenyl group with a piperazine-indole scaffold. It has been investigated for insomnia and schizophrenia, demonstrating how fluorophenyl-containing amines can be tailored for diverse therapeutic targets. The target compound’s lack of a piperazine or indole moiety limits direct pharmacological comparisons .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Documented Activity/Use References
4-(4-Fluorophenyl)cyclohex-3-en-1-amine HCl C₁₂H₁₅ClFN 227.71 Cyclohexene, 4-fluorophenyl Research chemical
4-(1H-Indol-3-yl)cyclohex-3-en-1-amine analogues Not reported Cyclohexene, indole HDAC inhibition (IC₅₀: <100 nM)
1-(4-FP)-cyclopenta[C]pyrazol-3-amine HCl C₁₂H₁₂ClFN₃ 253.70 Cyclopentapyrazole, 4-fluorophenyl Pharmaceutical intermediate
Paroxetine HCl C₁₉H₂₀FNO₃·HCl 365.83 Piperidine, benzodioxol SSRI antidepressant
4-[(4-FP)sulfonyl]cyclohexan-1-amine HCl C₁₂H₁₅ClFNO₂S 307.77* Cyclohexane, sulfonyl Undocumented

*Calculated based on molecular formula.

Preparation Methods

Modular Synthesis via Aldol Condensation and Cyclohexenone Formation

Recent research has demonstrated modular synthetic methods for diaryl-substituted cyclohexenone acids, which could be adapted for the preparation of 4-(4-Fluorophenyl)cyclohex-3-en-1-amine derivatives. This involves aldol condensation of benzaldehydes with acetone, followed by reaction with phenylpyruvic acid derivatives to form cyclohexenone acids with moderate yields.

  • This approach provides structural versatility by varying the aromatic aldehyde.
  • The reaction mechanism involves hemiketal intermediates and stereospecific control.

Reduction and Amination Variants

  • Alternative reducing agents such as iron in acetic acid have been reported for related quinazoline derivatives, which may offer milder conditions for amination steps.
  • The choice of reducing agent and temperature control (0-5°C) is critical to achieve high purity and yield.

Purification and Crystallization Techniques

Purification plays a crucial role in obtaining the hydrochloride salt with high purity:

Technique Description Application
Rotational Distillation (Rotavapor) Removal of solvents under reduced pressure Concentration of reaction mixtures
Anti-solvent Precipitation Addition of anti-solvent to induce crystallization Isolation of solid hydrochloride salt
Cooling Crystallization Cooling clear solutions to precipitate solids Formation of crystalline forms with controlled polymorphs
Recrystallization Use of solvent mixtures like methylene chloride and ethyl acetate Purification and yield improvement

The crystalline forms obtained are characterized by melting points and may vary depending on the solvent system and temperature profiles used during crystallization.

Research Findings and Yields

  • Yields of intermediate compounds such as 4-(p-fluorophenyl)-4-methylaminocyclohexanone hydrochloride have been reported around 56% after recrystallization.
  • Modular synthetic approaches yield diaryl-substituted cyclohexenones at 10-86%, depending on the substituents and reaction conditions.
  • The final hydrochloride salt typically exhibits melting points in the range of 135-145°C or higher, indicating good crystalline purity.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Yield (%) Notes
Cyclohexanone ketal formation 4-Cyano-4-(p-fluorophenyl)cyclohexanone, ethylene glycol, p-TsOH Reflux benzene, 6 h High (not specified) Dean-Stark trap for water removal
Isocyanate/nitrile intermediate synthesis Appropriate reagents Controlled temperature, reflux Moderate Precursor for amination
Reduction to amine Lithium aluminum hydride, THF Reflux 4 h, quenching with water/NaOH High (not specified) Critical step for amine formation
Hydrochloride salt formation HCl in diethyl ether Ambient temperature 56% (example) Precipitation and recrystallization
Modular aldol condensation (alternative) Benzaldehyde derivatives, acetone, phenylpyruvic acid Moderate temperature, variable time 10-86% Versatile method for cyclohexenone acids

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-fluorophenyl)cyclohex-3-en-1-amine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Michael addition of ethyl acetoacetate to fluorophenyl chalcones under basic conditions (e.g., NaOH in ethanol, refluxed for 8–12 hours). Post-reaction purification involves recrystallization from ethanol or chromatography. Yield optimization requires strict control of stoichiometry, temperature, and reaction time. For example, incomplete reflux may lead to by-products like unreacted chalcones or partially cyclized intermediates .
  • Key Data : In analogous cyclohexenone derivatives, yields range from 60–85% depending on substituent electronic effects. Substituents like electron-withdrawing groups (e.g., -F, -Cl) on the aryl rings enhance cyclization efficiency .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • X-ray crystallography : Resolves conformational details (e.g., cyclohexene ring puckering parameters, dihedral angles between aryl groups). For example, half-chair or envelope conformations are typical, with dihedral angles between fluorophenyl and chlorophenyl rings ranging from 76–90° .
  • NMR/IR spectroscopy : ¹H/¹³C NMR confirms amine proton environments (δ ~2.5–3.5 ppm for cyclohexenyl protons) and carbonyl stretching vibrations (~1700 cm⁻¹) .
  • HPLC : Purity validation (>98%) using reverse-phase columns with UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology :

  • Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact.
  • Store waste separately in labeled containers for professional disposal to prevent environmental contamination (e.g., halogenated organic waste) .
  • In case of exposure, flush eyes with water for 15 minutes and seek medical attention for persistent symptoms .

Advanced Research Questions

Q. How do conformational dynamics of the cyclohexene ring influence the compound’s reactivity or pharmacological activity?

  • Methodology :

  • Crystallographic analysis : Quantify puckering parameters (Q, θ, φ) to distinguish envelope, half-chair, or screw-boat conformations. For example, envelope conformations (Q = 0.477 Å, θ = 57.3°) correlate with steric stabilization, while screw-boat forms (Q = 0.579 Å, θ = 112°) may enhance electrophilic reactivity at the amine group .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict energy barriers for ring flipping and substituent electronic effects on conformation .

Q. What strategies resolve enantiomeric mixtures of this compound, and how is chiral purity validated?

  • Methodology :

  • Chiral chromatography : Use cellulose-based CSPs (e.g., Chiralpak® IC) with hexane:isopropanol mobile phases. Retention times and peak splitting indicate enantiomeric excess (ee).
  • Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with simulated data from TD-DFT calculations .

Q. How can contradictory data from different synthetic batches (e.g., variable crystal packing, purity) be systematically addressed?

  • Methodology :

  • Statistical Design of Experiments (DoE) : Identify critical factors (e.g., solvent polarity, cooling rate) affecting crystallization. For instance, slow cooling in ethanol yields larger, more ordered crystals compared to rapid precipitation .
  • Batch-to-batch HPLC/MS comparison : Detect trace impurities (e.g., uncyclized intermediates) using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) .

Q. What in vitro assays are suitable for studying its interaction with biological targets (e.g., neurotransmitter receptors)?

  • Methodology :

  • Radioligand binding assays : Screen affinity for serotonin/dopamine transporters using [³H]-paroxetine or [³H]-WIN 35,428. Competitive binding curves (IC₅₀ values) quantify potency .
  • Fluorescence-based cellular assays : Monitor Ca²⁺ flux in HEK-293 cells expressing GPCRs to assess functional activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Fluorophenyl)cyclohex-3-en-1-amine hydrochloride
Reactant of Route 2
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4-(4-Fluorophenyl)cyclohex-3-en-1-amine hydrochloride

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